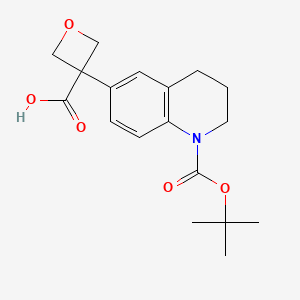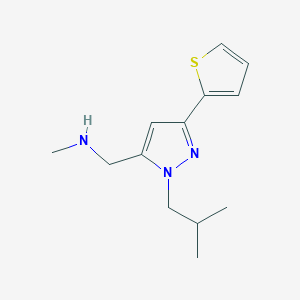
Ethyl 2-fluoro-3-methylpyridine-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with a fluoro and methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate typically involves the esterification of 2-(2-fluoro-3-methylpyridin-4-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-(2-fluoro-3-methylpyridin-4-yl)acetic acid+ethanolacid catalystEthyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate+water
Industrial Production Methods
On an industrial scale, the production of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate can be achieved using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as Amberlyst-15 can be employed to facilitate the esterification process, allowing for easy separation and recycling of the catalyst.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Nucleophilic Substitution: 2-(2-aminomethylpyridin-4-yl)acetate or 2-(2-thiomethylpyridin-4-yl)acetate.
Oxidation: 2-(2-fluoro-3-carboxypyridin-4-yl)acetate.
Reduction: 2-(2-fluoro-3-methylpyridin-4-yl)ethanol.
Scientific Research Applications
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluoro group enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(3-methylpyridin-4-yl)acetate: Lacks the fluoro group, resulting in different reactivity and biological activity.
Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate: The chloro group provides different electronic effects compared to the fluoro group, affecting its chemical behavior and applications.
Ethyl 2-(2-fluoro-4-methylpyridin-3-yl)acetate: Positional isomer with different steric and electronic properties.
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate stands out due to the unique combination of the fluoro and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-4-5-12-10(11)7(8)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
RVBQUDSASLVNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)







![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)



